molecular formula C24H19F2NO4 B2557403 Fmoc-2,3-Difluoro-L-Phenylalanine CAS No. 1260605-30-8

Fmoc-2,3-Difluoro-L-Phenylalanine

Cat. No.: B2557403
CAS No.: 1260605-30-8
M. Wt: 423.416
InChI Key: MNEDJBJASVXQIC-NRFANRHFSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Fmoc-2,3-Difluoro-L-Phenylalanine: is a derivative of phenylalanine, an essential amino acid. This compound is characterized by the presence of two fluorine atoms at the 2 and 3 positions on the phenyl ring and a fluorenylmethyloxycarbonyl (Fmoc) protecting group attached to the amino group. The Fmoc group is commonly used in peptide synthesis to protect the amino group during the coupling reactions .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Fmoc-2,3-Difluoro-L-Phenylalanine typically involves the following steps:

Industrial Production Methods: Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to meet commercial demands. These methods involve optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact .

Chemical Reactions Analysis

Types of Reactions: Fmoc-2,3-Difluoro-L-Phenylalanine can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

Chemistry: Fmoc-2,3-Difluoro-L-Phenylalanine is widely used in peptide synthesis as a building block for creating peptides with specific properties. The presence of fluorine atoms can enhance the stability and bioavailability of the peptides .

Biology and Medicine: In biological research, this compound is used to study protein-protein interactions and enzyme-substrate interactions. Its incorporation into peptides can help in the design of enzyme inhibitors and therapeutic peptides .

Industry: In the pharmaceutical industry, this compound is used in the development of new drugs and therapeutic agents. Its unique properties make it valuable for creating peptides with improved pharmacokinetic profiles .

Mechanism of Action

The mechanism of action of Fmoc-2,3-Difluoro-L-Phenylalanine involves its incorporation into peptides and proteins, where it can influence the structure and function of the resulting molecules. The fluorine atoms can enhance the stability of the peptide bonds and improve the overall stability of the peptide or protein . The Fmoc group serves as a protective group during synthesis and is removed to expose the free amino group for further reactions .

Comparison with Similar Compounds

Uniqueness: Fmoc-2,3-Difluoro-L-Phenylalanine is unique due to the specific positioning of the fluorine atoms, which can influence the electronic properties and reactivity of the compound. This unique positioning can result in different biological activities and chemical reactivities compared to other fluorinated phenylalanine derivatives .

Properties

IUPAC Name

(2S)-3-(2,3-difluorophenyl)-2-(9H-fluoren-9-ylmethoxycarbonylamino)propanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H19F2NO4/c25-20-11-5-6-14(22(20)26)12-21(23(28)29)27-24(30)31-13-19-17-9-3-1-7-15(17)16-8-2-4-10-18(16)19/h1-11,19,21H,12-13H2,(H,27,30)(H,28,29)/t21-/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MNEDJBJASVXQIC-NRFANRHFSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NC(CC4=C(C(=CC=C4)F)F)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)N[C@@H](CC4=C(C(=CC=C4)F)F)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H19F2NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

423.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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